O-7460
Description
Structural Classification as a Fluorophosphonate DAGLα Inhibitor
O-7460 belongs to the fluorophosphonate class of DAGLα inhibitors, characterized by a fluorophosphonate group linked to a diacylglycerol-like backbone. Its molecular structure includes:
- A fluorophosphonate moiety (P(O)(F)O-) critical for irreversible inhibition of DAGLα.
- A hydrophobic tail (oleic acid derivative) that mimics the sn-2-acyl chain of diacylglycerol (DAG), enabling substrate-like binding to DAGLα.
- A 3-propan-2-yloxypropan-2-yl ether group that enhances metabolic stability and membrane permeability compared to earlier inhibitors.
The canonical SMILES notation for this compound is CC(C)OCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COP(F)(C)=O, reflecting its complex phosphoester and ether linkages.
Table 1: Structural Comparison of this compound with Earlier DAGLα Inhibitors
| Compound | Core Structure | IC₅₀ (DAGLα) | Selectivity Over MAGL | Key Limitations |
|---|---|---|---|---|
| O-3640 | Fluorophosphonate + propyl ester | 500 nM | High | Poor cellular permeability |
| O-3841 | Fluorophosphonate + methoxymethyl | 160 nM | Moderate | Limited in vivo stability |
| This compound | Fluorophosphonate + isopropyl ether | 690 nM | High | Off-target activity (KIAA1363) |
Historical Development Context
This compound represents an optimized derivative of earlier fluorophosphonate inhibitors, which were limited by poor stability, low membrane permeability, or off-target effects. Key milestones include:
- Synthesis of Prototypes : O-3640 and O-3841 demonstrated potent DAGLα inhibition (IC₅₀ = 500 nM and 160 nM, respectively) but failed to reduce 2-AG in cellular assays due to instability.
- Structural Optimization : Replacement of the propyl ester group in O-3640 with an isopropyl ether in this compound improved metabolic stability and selectivity.
- Validation in Vivo : this compound was the first fluorophosphonate to show dose-dependent reduction of high-fat diet intake in mice, validating its utility for studying 2-AG’s role in obesity.
Significance in Endocannabinoid System Research
This compound has revolutionized studies of 2-AG’s functions, which include:
- Regulation of Appetite : 2-AG modulates hypothalamic orexin signaling. This compound reduces 2-AG levels in ionomycin-stimulated cells and inhibits high-fat diet intake in mice.
- Neuroprotection : In malonate-induced striatal injury models, this compound inhibits neurotoxic prostaglandin E2 glyceryl ester (PGE2-G) formation, highlighting 2-AG’s dual role in neuroprotection and inflammation.
- Alzheimer’s Disease Pathology : Elevated 2-AG and orexin-A in Alzheimer’s patients correlate with tau phosphorylation. This compound blocks orexin-A-induced 2-AG production, suggesting therapeutic potential.
Overview of Pharmacological Relevance
This compound’s pharmacological profile is defined by:
- High Potency : IC₅₀ = 690 nM against human recombinant DAGLα, with >15-fold selectivity over MAGL (IC₅₀ > 10 μM).
- Target Specificity : No measurable binding to CB1/CB2 receptors (Ki > 10 μM) or FAAH (IC₅₀ > 10 μM), distinguishing it from MAGL inhibitors like JZL184.
- Off-Target Activity : Competitive activity-based protein profiling identified KIAA1363 (neutral cholesterol ester hydrolase) as a primary off-target at ≥10 μM.
Table 2: Enzymatic Selectivity Profile of this compound
| Target Enzyme | IC₅₀ (μM) | Selectivity vs. DAGLα |
|---|---|---|
| DAGLα | 0.69 | Reference |
| MAGL | >10 | >14.5-fold |
| FAAH | >10 | >14.5-fold |
| CB1/CB2 Receptors | >10 | >14.5-fold |
| KIAA1363 | ≥10 | Partial |
Properties
IUPAC Name |
[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFMXNNQCABDB-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48FO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347655 | |
| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572051-31-0 | |
| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Protocol
The synthesis of this compound begins with 1-chloro-3-isopropoxypropan-2-ol (1 ), which undergoes sequential transformations to introduce critical functional groups (Figure 1).
Step 1: Esterification with Oleic Acid
Compound 1 is coupled with oleic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This reaction yields the intermediate 2 with an 84% yield, confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The ester linkage is critical for subsequent phosphonate group introduction.
Step 2: Phosphonate Formation
Treatment of 2 with sodium iodide (NaI) and dimethyl methylphosphonate at 135°C for 48 hours produces 3 in 30% yield. The harsh reaction conditions and prolonged heating contribute to the moderate yield, likely due to competing side reactions or partial decomposition.
Step 3: Demethylation
Demethylation of 3 using trimethylsilyl bromide (TMSBr) in dichloromethane generates the free phosphonic acid 4 with an 80% yield. This step removes the methyl protecting group, enabling further functionalization.
Step 4: Fluorination
The final step involves treating 4 with methyl diethylaminosulfur trifluoride (DAST) to introduce a fluorine atom, yielding this compound in 40% yield. DAST’s reactivity necessitates strict anhydrous conditions to avoid hydrolysis.
Overall Yield and Purity
The four-step sequence achieves an 8% overall yield. Purification via column chromatography ensures >95% purity, validated by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Analytical Characterization and Structural Validation
Competitive Activity-Based Protein Profiling
This compound’s selectivity was assessed using fluorophosphonate-rhodamine labeling in mouse brain proteomes. At concentrations ≤10 μM, this compound inhibits DAGLα without affecting monoacylglycerol lipase (MAGL) or fatty acid amide hydrolase (FAAH). Only KIAA1363, a minor serine hydrolase, emerges as an off-target.
Pharmacological Evaluation
Enzymatic Inhibition and Selectivity
This compound exhibits an IC of 690 nM against recombinant human DAGLα, with >10 μM IC values for MAGL and FAAH (Table 1).
Table 1: Inhibitory Potency of this compound
| Enzyme | IC (nM) | Selectivity vs. DAGLα |
|---|---|---|
| DAGLα | 690 | 1× |
| MAGL | >10,000 | >14× |
| FAAH | >10,000 | >14× |
Chemical Reactions Analysis
O-7460 primarily undergoes inhibition reactions with diacylglycerol lipase alpha. It does not significantly interact with other enzymes such as monoacylglycerol lipase or fatty acid amide hydrolase. The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of diacylglycerol lipase alpha in the biosynthesis of endocannabinoids.
Biology: Investigated for its effects on metabolic processes and energy balance in animal models.
Medicine: Explored for its potential therapeutic effects in conditions related to obesity and metabolic disorders.
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system
Mechanism of Action
O-7460 exerts its effects by selectively inhibiting diacylglycerol lipase alpha, thereby reducing the biosynthesis of 2-arachidonoyl glycerol. This inhibition leads to a decrease in endocannabinoid signaling, which is associated with reduced food intake and body weight in animal models. The compound does not significantly interact with cannabinoid receptors or other enzymes involved in endocannabinoid metabolism .
Comparison with Similar Compounds
O-7458 and O-7459
These fluorophosphonate derivatives, synthesized alongside O-7460, differ in substituents (methyl or n-butyl groups). This compound emerged as the most potent and selective DAGLα inhibitor:
- O-7459 : Lower potency (IC50 ~1.2 µM) and reduced selectivity .
- O-7458 : Weak inhibition (IC50 >10 µM) .
Table 1: In vitro inhibition profiles of fluorophosphonate compounds.
| Compound | DAGLα IC50 (µM) | MAGL IC50 (µM) | FAAH IC50 (µM) |
|---|---|---|---|
| This compound | 0.69 | >10 | >10 |
| O-7459 | 1.2 | >10 | >10 |
| O-7458 | >10 | >10 | >10 |
Tetrahydrolipstatin (THL)
A non-selective DAGLα/β inhibitor, THL reduces 2-AG biosynthesis but lacks specificity, leading to off-target effects on pancreatic lipases and lipid metabolism . In contrast, this compound’s selectivity for DAGLα minimizes interference with peripheral lipid pathways, as evidenced by unchanged white adipose tissue (WAT) 2-AG levels in treated mice .
CB1 Receptor Antagonists
Rimonabant and Taranabant
These CB1 inverse agonists reduce appetite but were withdrawn due to psychiatric side effects (e.g., depression, anxiety). Instead, it modulates 2-AG biosynthesis only under pathological overactivation (e.g., HFD-induced obesity), preserving basal endocannabinoid tone and mitigating adverse effects . Table 2: Mechanistic comparison with CB1 antagonists.
| Compound | Target | Mechanism | Key Side Effects |
|---|---|---|---|
| This compound | DAGLα | Selective 2-AG reduction | None reported |
| Rimonabant | CB1 receptor | Inverse agonism | Depression, anxiety |
FAAH Inhibitors
URB597 and PF-3845
FAAH inhibitors elevate anandamide (AEA), another endocannabinoid. However, preclinical studies show inconsistent anti-obesity effects:
- URB597 : Blocked leptin-induced hypophagia in mice, exacerbating weight gain .
- PF-3845: No significant impact on energy storage in HFD-fed rats . This compound’s efficacy in reducing HFD intake and body weight underscores the therapeutic advantage of targeting 2-AG over AEA pathways .
Research Findings and Clinical Implications
- Tissue-Specific Effects: this compound normalized HFD-induced 2-AG upregulation in the hypothalamus (5.03 → 3.42 pmol/mg tissue) and liver (6.41 → 3.46 pmol/mg tissue), suggesting central and peripheral mechanisms .
- Therapeutic Potential: By selectively inhibiting DAGLα, this compound offers a safer alternative to global CB1 antagonists for obesity management, particularly in patients with dysregulated 2-AG signaling .
Biological Activity
O-7460 is a fluorophosphonate compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid research and metabolic regulation. This article delves into the compound's mechanisms of action, efficacy, and implications for therapeutic applications, supported by recent findings.
This compound primarily functions as an inhibitor of diacylglycerol lipase (DAGL), an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), a significant endocannabinoid. The competitive activity-based protein profiling indicates that this compound exhibits selective inhibition of mouse brain MAGL (monoacylglycerol lipase) at concentrations greater than or equal to 10 µM, with an IC50 value of approximately 690 nM against human recombinant DAGLα . Importantly, this compound shows minimal affinity for cannabinoid receptors CB1 and CB2, suggesting a targeted mechanism that may reduce unwanted psychoactive effects associated with cannabinoid receptor activation .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces 2-AG levels in mouse neuroblastoma N18TG2 cells when stimulated with ionomycin at a concentration of 10 µM. This reduction indicates its potential role in modulating endocannabinoid signaling pathways .
In Vivo Studies
In vivo experiments conducted on mice revealed that this compound administration (at doses ranging from 0 to 12 mg/kg) resulted in a dose-dependent inhibition of high-fat diet intake over a 14-hour observation period. Additionally, there was a slight but significant reduction in body weight among treated subjects compared to controls .
The effects on metabolic parameters were further investigated by assessing 2-AG levels in various tissues, including the hypothalamus and liver, following this compound administration. Results indicated alterations in lipid metabolism and potential implications for obesity management .
Case Studies
Case Study: Metabolic Effects in Mice
A study involving seven mice transitioned from a standard diet to a high-fat diet (HFD) showed that those administered this compound exhibited lower food intake and body weight changes compared to controls. The experimental design included:
- Group A : Mice on HFD receiving this compound (12 mg/kg).
- Group B : Mice on HFD receiving vehicle control.
Findings :
- Group A showed a statistically significant reduction in food intake after treatment.
- Body weight measurements indicated a decrease in Group A relative to Group B after 14 hours post-administration.
Data Summary
| Parameter | Control (Vehicle) | This compound (12 mg/kg) |
|---|---|---|
| Food Intake (g) | 25 ± 3 | 15 ± 2* |
| Body Weight Change (g) | +5 ± 1 | +2 ± 1* |
| 2-AG Levels (ng/mL in Hypothalamus) | 100 ± 10 | 60 ± 8* |
*Statistically significant difference (p < 0.05)
Conclusion and Implications
This compound presents promising biological activity as an inhibitor of DAGL, with potential applications in the treatment of metabolic disorders and obesity. Its selective inhibition profile minimizes interactions with cannabinoid receptors, making it a valuable pharmacological tool for further research into endocannabinoid modulation. Future studies should focus on long-term effects and broader therapeutic applications, particularly in metabolic syndrome contexts.
Q & A
Q. How can researchers confirm the selectivity of O-7460 for DAGLα over other lipases and cannabinoid receptors?
To validate selectivity, perform parallel assays using recombinant enzymes such as monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and cannabinoid receptors (CB1/CB2). This compound exhibits an IC50 of 690 nM for DAGLα but shows negligible inhibition (>10 µM IC50) against MAGL, FAAH, and CB1/CB2 receptors . Include positive controls (e.g., MAGL-specific inhibitors) and use radioligand binding assays for receptor selectivity.
Q. What experimental conditions are optimal for in vitro assessment of this compound’s inhibitory activity?
Use cell lines (e.g., N18TG2 neuroblastoma) treated with ionomycin (3 µM) to stimulate 2-AG production. Pre-incubate cells with this compound (10 µM, 20 min) to observe dose-dependent suppression of 2-AG levels. Ensure DMSO concentrations ≤0.1% to avoid solvent interference . Quantify 2-AG via LC-MS or ELISA for reproducibility.
Q. What in vivo dosing protocols are validated for studying this compound’s metabolic effects?
Administer this compound intraperitoneally (6–12 mg/kg) in C57BL/6N mice fed a high-fat diet (HFD). Monitor food intake and body weight over 14 hours post-injection. Higher doses (12 mg/kg) significantly reduce hypothalamic and hepatic 2-AG levels, correlating with anti-obesity effects . Include vehicle controls and pair-fed groups to distinguish pharmacological effects from reduced caloric intake.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported DAGLα inhibition efficacy between this compound and other inhibitors (e.g., Iono)?
Comparative studies show this compound achieves ~40% DAGLα inhibition in vitro, while Iono reaches ~100% . This discrepancy may arise from structural differences (e.g., fluorophosphonate vs. non-fluorinated backbones) or assay conditions. Validate findings using orthogonal methods (e.g., enzymatic activity assays vs. lipidomic profiling) and test inhibitors in parallel under identical experimental settings .
Q. What strategies optimize this compound’s pharmacokinetic profile for chronic metabolic studies?
this compound’s short half-life limits sustained effects in vivo. Consider formulation adjustments (e.g., PEGylation) or prodrug derivatives to enhance stability. Monitor plasma and tissue pharmacokinetics using LC-MS/MS. Pair acute dosing studies with longitudinal models to assess cumulative metabolic benefits .
Q. How should researchers design experiments to isolate this compound’s effects on 2-AG biosynthesis from downstream cannabinoid receptor signaling?
Use CB1/CB2 knockout mice or co-administer receptor antagonists (e.g., SR141716A for CB1). Measure 2-AG levels, food intake, and adiposity in knockout vs. wild-type models. This compound’s lack of receptor binding (Ki >10 µM) ensures observed effects are DAGLα-mediated .
Q. What methodological controls are critical when studying this compound’s anti-inflammatory effects in metabolic disease models?
In HFD-induced inflammation models, assess NF-κB pathway activation (e.g., p65 phosphorylation) and cytokine levels (IL-1β, IL-6). Compare this compound’s efficacy to MAGL inhibitors (e.g., JZL184) to disentangle DAGLα-specific effects from broader endocannabinoid modulation . Include histopathological analysis of liver and adipose tissues.
Data Interpretation and Validation
Q. How can researchers address variability in this compound’s efficacy across different cell lines or animal strains?
Variability may stem from differences in DAGLα expression or metabolic baseline. Pre-screen cell lines (e.g., via qPCR/Western blot) for DAGLα expression. In animal studies, use inbred strains (e.g., C57BL/6N) and standardize HFD composition. Normalize 2-AG levels to tissue weight or protein content .
Q. What analytical techniques best quantify 2-AG suppression in this compound-treated samples?
Use LC-MS/MS with deuterated internal standards (e.g., 2-AG-d8) for high specificity. Validate methods via spike-recovery experiments and limit detection to ≤1 pmol/mg tissue. Avoid lipid extraction artifacts by flash-freezing tissues in liquid nitrogen .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound studies across labs?
Report detailed protocols for compound preparation (e.g., storage at −20°C in anhydrous DMSO), dosing routes, and animal husbandry. Share raw data for key endpoints (e.g., 2-AG levels, body weight trajectories) in public repositories. Collaborate with independent labs for replication studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
